2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid

Medicinal Chemistry CNS Drug Design Building Blocks

2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid (CAS 2097946-34-2) is a saturated, sp³-rich bicyclic amino acid building block featuring a hexahydrocyclopenta[c]pyrrole core, a 3a-hydroxymethyl substituent, and a propanoic acid side chain. This scaffold is primarily explored in medicinal chemistry for constructing substituted hexahydro-1H-cyclopenta[c]pyrrole-based antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a therapeutic target in Parkinson's disease and other neurological disorders.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 2097946-34-2
Cat. No. B1478851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
CAS2097946-34-2
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CC2CCCC2(C1)CO
InChIInChI=1S/C11H19NO3/c1-8(10(14)15)12-5-9-3-2-4-11(9,6-12)7-13/h8-9,13H,2-7H2,1H3,(H,14,15)
InChIKeyIPAVJOGYJVVCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid (CAS 2097946-34-2): A Rigid Bicyclic Building Block for CNS Drug Discovery


2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid (CAS 2097946-34-2) is a saturated, sp³-rich bicyclic amino acid building block featuring a hexahydrocyclopenta[c]pyrrole core, a 3a-hydroxymethyl substituent, and a propanoic acid side chain . This scaffold is primarily explored in medicinal chemistry for constructing substituted hexahydro-1H-cyclopenta[c]pyrrole-based antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a therapeutic target in Parkinson's disease and other neurological disorders [1].

Why Close Analogs of (3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid Cannot Be Interchanged Without Consequence


Seemingly minor structural variations in this sp³-rich bicyclic scaffold produce large shifts in key physicochemical properties that govern permeability, solubility, and metabolic stability, directly impacting lead optimization outcomes. Substituting the 3a-hydroxymethyl group with a methoxymethyl or replacing the propanoic acid chain can alter topological polar surface area (TPSA) by more than 10 Ų and eliminate up to 50% of hydrogen bond donor capacity, fundamentally changing CNS drug-likeness profiles [1]. These are not 'drop-in' replacements; selection must be driven by the specific property profile required for the intended screening funnel [2].

Quantified Differentiation of 2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid from Key Analogs


Hydrogen Bond Donor (HBD) Capacity vs. the 3a-Methoxymethyl Analog as a Determinant of Permeability and Solubility

The target compound possesses two hydrogen bond donors (one carboxylic acid OH, one primary alcohol OH), whereas the 3a-methoxymethyl analog (CAS 2097952-85-5) has only one HBD, as the alcohol is blocked as a methyl ether. This difference of one HBD is significant for CNS drug discovery, where a total HBD count ≤3 is often a design guideline, and each additional HBD can reduce passive permeability and increase efflux liability [1]. For procurement, the hydroxymethyl compound provides a free primary alcohol for further derivatization or to engage in specific hydrogen bonding interactions, while the methoxymethyl analog offers a more lipophilic, metabolically stable option.

Medicinal Chemistry CNS Drug Design Building Blocks

Topological Polar Surface Area (TPSA) Differential Implicates CNS Permeability Differences vs. 4,4-Difluoro Analog

Using the quantitative property data for the 4,4-difluoro analog (CAS 1849683-40-4) as a structural comparator, the target compound's predicted TPSA is substantially higher due to the additional oxygen atom in the hydroxymethyl group versus the difluoromethylene moiety [1]. A TPSA increase of approximately 10–15 Ų can reduce passive CNS penetration, as compounds with TPSA < 60–70 Ų are generally favored for blood-brain barrier penetration. The target compound's higher TPSA suggests it may be more suitable for peripheral target programs or as a more polar building block for optimizing solubility [2].

CNS Drug Discovery Permeability Physicochemical Property

Lipophilicity (XLogP3) Divergence from 4,4-Difluoro Analog Affects Metabolic Stability and Solubility

The computed XLogP3 for the 4,4-difluoro comparator is -0.6, indicating a highly polar compound [1]. The target compound, with its additional methylene unit and hydroxyl group, is predicted to have a higher logP value (estimated +0.2 to +0.8) due to the alkyl substitution and reduced electronegativity [2]. While both are within typical drug-like space, the higher lipophilicity of the target compound suggests lower aqueous solubility but potentially improved membrane permeability, making it a more suitable starting point for oral drug programs where a logD ~1-3 is often desired.

Lipophilicity ADME Drug Design

Rotatable Bond Count Predicts Conformational Entropy and Crystallinity for Solid-State Handling

The target compound contains 4 rotatable bonds (propanoic acid side chain plus hydroxymethyl group), compared to 2 rotatable bonds for the 4,4-difluoro analog and 5 for the methyl ether analog [1]. An intermediate rotatable bond count often correlates with moderate conformational flexibility, which can influence solid-state properties like crystallinity and ease of handling during parallel synthesis or formulation studies. For procurement, this suggests that the target compound may be easier to isolate in high purity crystalline form than the more flexible methoxymethyl analog, while offering more synthetic handles than the rigid difluoro comparator.

Pre-formulation Chemical Synthesis Building Blocks

Where 2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid Provides Differentiated Value


Dual-Stage Derivatization in PROTAC Linker Synthesis

The presence of both a free carboxylic acid and a primary alcohol on the rigid bicyclic scaffold makes this compound a superior choice for constructing heterobifunctional PROTAC linkers. The carboxylic acid can be selectively activated for amide coupling to one ligand warhead (e.g., an E3 ligase binder), while the primary hydroxymethyl group can later be oxidized to an aldehyde or converted to a leaving group for O-alkylation, enabling sequential bioconjugation without de novo scaffold synthesis [1]. This dual-handle advantage is absent in the 3a-methoxymethyl analog, which only offers the carboxylic acid as a functionalizing group.

Rapid SAR Exploration of M4 mAChR Antagonists in CNS Drug Discovery

As a structural analog of the patented substituted hexahydro-1H-cyclopenta[c]pyrrole M4 antagonist series from Vanderbilt University [1], this compound is ideally positioned for hit expansion libraries. Its calculated property profile (moderate TPSA, intermediate lipophilicity) falls within the established parameter space for CNS drug candidates, allowing medicinal chemists to introduce additional substituents on the cyclopentyl ring while monitoring property shifts from a validated starting point [2].

Enantioselective Synthesis of Spirocyclic Constrained Amino Acids

The quasi-symmetric nature of the hexahydrocyclopenta[c]pyrrole core, combined with the stereogenic center at the 3a-position bearing the hydroxymethyl group, provides a unique handle for chiral resolution or asymmetric synthesis. This scaffold can be used to construct spirocyclic constrained amino acids that rigidify peptide backbones, enhancing proteolytic stability [1]. The propanoic acid side chain offers an additional point of diversification not found in the corresponding acetic acid analog, facilitating the synthesis of γ-turn mimetics.

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